PEG9-Tos

Description

Properties

IUPAC Name |

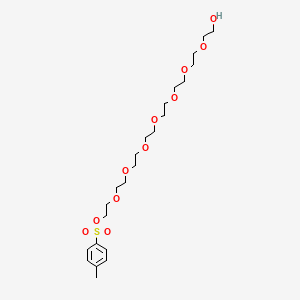

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLJFKBPYKOHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PEG9-Tos in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the precise and stable linkage of molecules is paramount for the development of sophisticated therapeutics and research tools. PEG9-Tos, a polyethylene glycol (PEG) derivative functionalized with a tosyl group, has emerged as a valuable reagent for these applications. This in-depth technical guide elucidates the core mechanism of action of this compound, providing a comprehensive overview of its chemical reactivity, detailed experimental protocols, and quantitative data to empower researchers in the fields of drug development, proteomics, and materials science.

Unveiling the Chemical Machinery: Structure and Reactivity

At its core, this compound is a heterobifunctional linker composed of two key components: a nine-unit polyethylene glycol (PEG) chain and a p-toluenesulfonyl (tosyl) group. Each component plays a distinct and crucial role in the bioconjugation process.

-

The Polyethylene Glycol (PEG) Spacer: The PEG9 chain is a hydrophilic and flexible spacer. This imparts several desirable properties to the resulting bioconjugate, including increased aqueous solubility, reduced immunogenicity, and enhanced in vivo stability by creating a protective hydrophilic shield around the conjugated molecule.[1] The defined length of the nine ethylene glycol units allows for precise control over the distance between the conjugated entities, a critical factor for maintaining their biological activity.

-

The Tosyl (Tos) Group: The p-toluenesulfonyl group is the reactive handle of the molecule. It is an excellent leaving group, a consequence of the high stability of the resulting tosylate anion. This stability is due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, making the tosylate anion a very weak base.[2][3] This inherent property renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.[4]

The primary mechanism of action of this compound in bioconjugation is a bimolecular nucleophilic substitution (SN2) reaction .[4][5] In this one-step process, a nucleophile from a biomolecule attacks the electrophilic carbon atom attached to the tosyl group, leading to the displacement of the tosylate and the formation of a stable covalent bond.

The Nucleophilic Players: Targets in Bioconjugation

This compound readily reacts with various nucleophilic functional groups present on biomolecules. The most common targets include:

-

Primary Amines (-NH₂): The ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides are frequent targets for PEGylation with this compound.[4][5] For the amine to be nucleophilic, it must be in its deprotonated state.[6]

-

Thiols (-SH): The sulfhydryl group of cysteine residues is a potent nucleophile and reacts efficiently with this compound.[5][7] The deprotonated thiolate form (-S⁻) is the reactive species.[6]

-

Hydroxyls (-OH): While less reactive than amines and thiols, the hydroxyl groups of serine, threonine, and tyrosine residues can also react with this compound, typically under more stringent reaction conditions.[6][7]

The selectivity of the reaction can be controlled by carefully adjusting the reaction pH, leveraging the different pKa values of the target functional groups.

Quantitative Data on Reaction Parameters

The efficiency and outcome of bioconjugation with this compound are critically dependent on several reaction parameters. The following tables summarize key quantitative data for optimizing these reactions.

Table 1: pH-Dependent Reactivity of Nucleophiles with this compound

| Nucleophile | pKa of Side Chain | Optimal Reaction pH | Relative Reactivity | Notes |

| Thiol (Cysteine) | ~8.3 - 8.6 | 7.0 - 8.5 | ++++ | Highly nucleophilic and allows for more selective conjugation at near-neutral pH.[6][8] |

| Primary Amine (Lysine) | ~10.5 | 8.0 - 9.5 | +++ | Reactivity increases with pH as the amine becomes deprotonated.[6][8] |

| Primary Amine (N-terminus) | ~7.6 - 8.0 | 8.0 - 9.5 | +++ | Reactivity is pH-dependent. |

| Hydroxyl (Serine, Threonine) | >10 | >9.5 | + | Generally much less reactive than amines and thiols.[6][8] |

Table 2: Recommended Starting Conditions for Protein Conjugation

| Parameter | Recommended Range | Rationale |

| Molar Excess of this compound | 5 to 20-fold over protein | Drives the reaction to completion. The optimal ratio requires empirical determination.[9][10] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2][11] |

| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) can minimize side reactions and protein degradation over longer incubation times (16-24 hours). Room temperature allows for faster reactions (2-4 hours).[2][12] |

| Reaction Time | 2 - 24 hours | Progress should be monitored to determine the optimal time.[2][12] |

| Buffer System | Bicarbonate, Borate, HEPES | Buffers should be free of primary amines (e.g., Tris) to avoid competing reactions.[9] |

| Co-solvent | DMSO or DMF (up to 10% v/v) | Can be used to dissolve the PEG reagent before adding it to the aqueous reaction mixture.[9][10] |

Visualizing the Mechanism and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanism and a typical experimental workflow.

Detailed Experimental Protocols

This section provides a general methodology for the conjugation of this compound to a protein. It is crucial to note that optimal conditions may vary depending on the specific biomolecule and desired degree of PEGylation, requiring empirical optimization.

Materials

-

Protein of interest

-

This compound

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5. Ensure the buffer is free of primary amines.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (optional, for dissolving this compound)

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns and buffers)

-

Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Protocol for Protein Conjugation

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11]

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

-

-

This compound Solution Preparation:

-

Calculate the required amount of this compound to achieve the desired molar excess (e.g., 10-fold) over the protein.[9]

-

Immediately before use, dissolve the this compound in the Reaction Buffer. If solubility is limited, dissolve it in a minimal volume of anhydrous DMSO or DMF and add it to the protein solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.[10]

-

-

Conjugation Reaction:

-

Add the freshly prepared this compound solution to the protein solution while gently mixing.

-

Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or at 4°C for 16-24 hours with gentle agitation.[12]

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

-

-

Reaction Quenching:

-

Purification of the PEGylated Protein:

-

Purify the conjugate from unreacted this compound, unconjugated protein, and quenching reagent using a suitable chromatography method.

-

Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute before the smaller unconjugated protein.[1][]

-

Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The conjugation of PEG to a lysine residue neutralizes its positive charge, allowing for the separation of different PEGylated species from the unmodified protein.[1][]

-

-

Characterization of the Conjugate:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unconjugated protein.

-

HPLC (SEC or RP-HPLC): To assess the purity and heterogeneity of the conjugate.[14]

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation by observing the mass increase.[11][15]

-

Applications in Drug Development

The robust and versatile nature of this compound chemistry has led to its widespread application in the development of advanced therapeutics.

-

Antibody-Drug Conjugates (ADCs): PEG linkers, including those derived from this compound, are used to connect potent cytotoxic drugs to monoclonal antibodies. The PEG spacer can improve the solubility and stability of the ADC.[3]

-

PROTACs (Proteolysis Targeting Chimeras): this compound is employed as a linker to synthesize PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][16] The flexibility and hydrophilicity of the PEG linker are often crucial for the formation of a productive ternary complex.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, driven by the highly efficient SN2 reaction between its tosyl group and various nucleophiles on biomolecules. Its well-defined PEG spacer offers significant advantages in terms of solubility, stability, and pharmacokinetics of the resulting conjugates. A thorough understanding of the reaction mechanism and the influence of key parameters such as pH and stoichiometry, as outlined in this guide, is essential for the successful design and synthesis of novel bioconjugates for a wide range of applications in research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to PEG9-Tos: Chemical Structure, Physicochemical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG9, a versatile heterobifunctional linker crucial in modern bioconjugation and therapeutic development. This document details its chemical structure, physicochemical properties, and its significant role in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction: The Role of PEG Linkers in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a fundamental strategy for improving the pharmacological properties of peptides, proteins, and small-molecule drugs.[1] PEG linkers, such as PEG9-Tos, are instrumental in this process, connecting two or more molecular entities while leveraging the advantageous properties of the PEG backbone.[1] These properties include enhanced hydrophilicity, leading to improved solubility and stability of the conjugated molecule.[1][2] The flexible nature of the PEG chain also provides necessary spatial separation between the conjugated moieties, which is often critical for maintaining their biological activity.[1]

This compound: Structure and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker composed of nine repeating ethylene glycol units and functionalized with a tosyl (tosylate) group.[1] The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions, making this compound a highly valuable reagent for bioconjugation.[1][2] Depending on the synthetic route, this compound can be monofunctional (m-PEG9-Tos or Tos-PEG9-OH) or homobifunctional (Tos-PEG9-Tos).[1][3] The PEG component enhances the aqueous solubility of hydrophobic molecules to which it is conjugated, a significant advantage in drug development where poor solubility can be a major hurdle.[1]

Physicochemical Properties

The key physicochemical properties of various forms of this compound are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Mono-tosylated PEG9 (m-PEG9-Tos or Tos-PEG9-OH)

| Property | Value | Reference |

| Synonyms | α-Tosyloxy-ω-hydroxy-nona(ethylene glycol) | [3] |

| CAS Number | 62573-11-9 | [3] |

| Chemical Formula | C25H44O12S | [1][3] |

| Molecular Weight | 568.67 g/mol | [3] |

| Appearance | Liquid | [3] |

| Purity | ≥95% - 97% | [3] |

| Storage | 2-8°C, sealed, away from moisture | [3] |

Table 2: Physicochemical Properties of Di-tosylated PEG9 (Tos-PEG9-Tos)

| Property | Value | Reference |

| CAS Number | 57436-38-1 | [4] |

| Chemical Formula | C30H46O13S2 | [4] |

| Molecular Weight | 678.8 g/mol | [4] |

| Purity | 98% | [4] |

| Storage Condition | -20°C | [4] |

Table 3: Physicochemical Properties of Tos-PEG9-Boc

| Property | Value | Reference |

| CAS Number | 1345337-28-1 | [5] |

| Molecular Formula | C30H52O13S | [5] |

| Molecular Weight | 652.79 g/mol | [5] |

Mechanism of Action and Reactivity

The utility of this compound in bioconjugation stems from the high reactivity of the tosylate group. Tosylate is an excellent leaving group because its negative charge is delocalized through resonance, which stabilizes the anion after its departure. This renders the carbon atom to which it is attached highly susceptible to nucleophilic attack.[1][2] This reaction is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile displaces the tosylate group, forming a stable covalent bond with the PEG linker.[1][2]

Common nucleophiles in biological systems that can react with this compound include the primary amines (-NH2) of lysine residues and the N-terminal amino groups of proteins, as well as the thiol (-SH) groups of cysteine residues.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound derivatives are provided below. These protocols are based on established methods for the tosylation of polyethylene glycols and their subsequent analysis.[3]

Synthesis of Mono-tosyl-PEG9 (Tos-PEG9-OH)

This protocol outlines the mono-tosylation of nonaethylene glycol.

Materials:

-

Nonaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous pyridine to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Collect the fractions corresponding to the desired product and remove the solvent under reduced pressure.[3]

Synthesis of Di-tosyl-PEG9 (Tos-PEG9-Tos)

This protocol outlines the di-tosylation of nonaethylene glycol.

Materials:

-

Nonaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous pyridine.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

System:

-

Reverse-phase C18 column

-

UV-Vis or Mass Spectrometry (MS) detector

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

-

B: Acetonitrile with 0.1% TFA or formic acid

Procedure:

-

Dissolve the crude this compound sample in a minimal amount of the mobile phase.

-

Inject the sample onto the C18 column.

-

Elute the compounds using a linear gradient of mobile phase B in A (e.g., 10% to 90% B over 30 minutes).

-

Monitor the elution profile using the detector(s). The di-tosylated product will be more hydrophobic and thus have a longer retention time than the mono-tosylated and unreacted diol.[3]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and purity of this compound.

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Signals:

-

Aromatic protons of the tosyl group: Two doublets in the range of 7.3-7.9 ppm.

-

PEG backbone protons: A complex multiplet around 3.6 ppm.

-

Methylene protons adjacent to the tosyl group: A triplet around 4.1-4.2 ppm.

-

Methyl protons of the tosyl group: A singlet around 2.4 ppm.[3]

Applications in PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates a typical workflow for PROTAC synthesis and evaluation.[3]

Experimental Protocol Outline for PROTAC Synthesis:

-

First Conjugation: React the POI ligand containing a nucleophilic group (e.g., an amine or thiol) with a di-functionalized PEG9 linker (e.g., Tos-PEG9-N₃, where one end is a tosylate and the other is an azide for subsequent click chemistry). This reaction is typically carried out in an organic solvent like DMF or DMSO with a suitable base.[3]

-

Purification: Purify the resulting POI-PEG9-N₃ intermediate using reverse-phase HPLC.[3]

-

Second Conjugation: React the purified intermediate with the E3 ligase ligand that has been modified with a complementary functional group (e.g., an alkyne for click chemistry).[3]

-

Final Purification and Characterization: Purify the final PROTAC molecule by HPLC and confirm its identity and purity by NMR and high-resolution mass spectrometry (HRMS).[3]

Signaling Pathway in PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a target protein. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Conclusion

This compound and its derivatives are indispensable tools for researchers in chemistry, biology, and medicine. Their well-defined structure, predictable reactivity, and the beneficial properties conferred by the PEG spacer make them ideal for a broad range of applications, from fundamental bioconjugation studies to the development of innovative therapeutics like PROTACs. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these versatile linkers in research and development.[3]

References

Understanding the role of the tosyl group in PEG9-Tos reactivity.

An In-depth Technical Guide on the Role of the Tosyl Group in PEG9-Tos Reactivity

For Researchers, Scientists, and Drug Development Professionals

In the fields of bioconjugation and therapeutic development, the modification of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a fundamental strategy for improving the pharmacological properties of peptides, proteins, and small-molecule drugs.[1][2] Central to this process is the use of reactive PEG linkers. This guide provides a comprehensive technical overview of this compound, a versatile PEG linker, with a specific focus on the critical role of the tosyl group in defining its reactivity and utility in creating advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3][4]

This compound is a derivative of polyethylene glycol composed of nine repeating ethylene glycol units, which form a hydrophilic spacer, and a terminal tosyl (tosylate) functional group.[3] It is this tosyl group that transforms the otherwise poorly reactive terminal hydroxyl group of the PEG chain into a highly reactive site for nucleophilic substitution.[5]

The Pivotal Role of the Tosyl Group as an Activating Moiety

The primary function of the tosyl group (p-toluenesulfonyl group) in this compound is to act as an excellent leaving group in nucleophilic substitution reactions.[4][5][6] A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The efficacy of a leaving group is determined by its ability to stabilize the negative charge it accepts upon departure. Alcohols are generally poor leaving groups because the hydroxide ion (HO-) is a strong base.[7]

The tosylate anion, however, is a very weak base and highly stable due to the resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring.[2][4][5][8] This extensive resonance stabilization makes the tosylate anion an exceptional leaving group, thus rendering the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack.[2]

Reaction Mechanism and Factors Influencing Reactivity

The primary reaction mechanism for this compound is a bimolecular nucleophilic substitution (S(_N)2) reaction.[2][5][9] In this reaction, a nucleophile attacks the electrophilic carbon atom attached to the tosyl group, leading to the displacement of the tosylate and the formation of a new covalent bond between the PEG linker and the nucleophile.[2][5]

Several factors influence the rate and efficiency of this reaction:

-

Nucleophile Strength : The reactivity of this compound is directly related to the strength of the nucleophile. Stronger nucleophiles, such as thiols (thiolates), react more readily than amines or hydroxyls.[5][10]

-

pH : The pH of the reaction medium is critical, as it determines the protonation state of the nucleophile.[10][11]

-

Amines : The ε-amino group of lysine has a pKa of about 10.5. Reactions are typically performed at a pH of 8.0-9.5 to ensure a sufficient concentration of the deprotonated, nucleophilic amine (-NH₂).[10][11]

-

Thiols : The thiol group of cysteine has a pKa around 8.3-8.6. An optimal pH range of 7.0-8.5 provides a good balance of the highly nucleophilic thiolate anion (-S⁻) concentration while minimizing side reactions like disulfide bond formation.[10][11]

-

-

Steric Hindrance : Steric bulk around the nucleophilic group on the target molecule can impede the S(_N)2 attack, potentially slowing the reaction rate.[5]

-

Solvent : Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred for S(_N)2 reactions as they can solvate the cation but not the nucleophile, enhancing its reactivity.[9]

Quantitative Data on this compound Reactivity

The following tables summarize key quantitative data regarding the reactivity of this compound with various nucleophiles.

Table 1: Relative Reactivity of Nucleophiles with this compound

| Nucleophile | Relative Reactivity | Optimal pH Range | Notes |

| Thiol (Thiolate) | ++++ | 7.0 - 8.5 | Highly nucleophilic and allows for more selective targeting at neutral pH.[11] |

| Primary Amine | +++ | 8.0 - 9.5 | Reactivity increases as the pH rises, leading to deprotonation.[11] |

| Hydroxyl | + | > 9.5 | Significantly less reactive than amines and thiols; requires high pH.[11] |

Table 2: Typical Reaction Conditions for Nucleophilic Substitution

| Parameter | Reaction with Primary Amine | Reaction with Thiol |

| Solvent | DMF, Acetonitrile, DMSO[9] | DMF, Acetonitrile, DMSO |

| Base | K₂CO₃, Et₃N, or excess amine[9] | K₂CO₃, Et₃N[9] |

| Temperature | Room Temperature to 60°C[9] | Room Temperature[9] |

| Reaction Time | 12 - 24 hours[9] | 2 - 12 hours[9] |

| Typical Yield | 80 - 95%[9] | > 90%[9] |

Applications in Bioconjugation and Drug Development

The reliable reactivity endowed by the tosyl group makes this compound a valuable tool in various bioconjugation applications, most notably in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[12][13] this compound is frequently used as a flexible, hydrophilic linker to connect the target protein binder to the E3 ligase ligand.[3][4][14] The tosyl group enables the efficient, sequential coupling of these two components.

Key Experimental Protocols

Synthesis of Mono-tosyl-PEG9 (Tos-PEG9-OH)

This protocol describes the selective mono-tosylation of nonaethylene glycol.[3]

-

Materials : Nonaethylene glycol, p-Toluenesulfonyl chloride (TsCl), anhydrous Pyridine, anhydrous Dichloromethane (DCM), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel.

-

Procedure :

-

Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere and cool to 0°C.

-

Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous pyridine.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

General Protocol for Protein Conjugation (Amine Targeting)

This protocol outlines a general method for conjugating this compound to protein lysine residues.[5]

-

Materials : Protein of interest, Tos-activated PEG (PEG-OTs), Reaction Buffer (e.g., 50 mM sodium borate buffer, pH 8.5-9.5), Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Procedure :

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of PEG-OTs in a water-miscible, non-nucleophilic solvent (e.g., DMSO).

-

Add the desired molar excess of the PEG-OTs stock solution to the stirring protein solution.

-

Incubate the reaction at room temperature or 4°C for a period ranging from 1 to 24 hours.

-

Monitor the reaction progress using SDS-PAGE or mass spectrometry.

-

Once the desired degree of PEGylation is achieved, quench the reaction by adding the quenching solution.

-

Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.

-

Monitoring Reaction Progress with HPLC

High-Performance Liquid Chromatography (HPLC) is essential for quantitative analysis of PEGylation reactions.[15][16]

-

Procedure :

-

Sample Preparation : At various time points, withdraw a small aliquot of the reaction mixture and quench it by diluting in a suitable solvent (e.g., 50:50 water/acetonitrile).[15]

-

Chromatographic Conditions :

-

Data Interpretation : Monitor the reaction by observing the decrease in the peak area of the this compound starting material and the increase in the peak area of the desired conjugated product.[15]

-

Conclusion

The tosyl group is the cornerstone of this compound reactivity. By transforming a terminal hydroxyl into a highly efficient leaving group, it "activates" the PEG chain for nucleophilic substitution.[4][5] This predictable and versatile reactivity allows for the efficient covalent attachment of the PEG9 linker to a wide array of biomolecules and synthetic ligands. Understanding the role of the tosyl group, the S(_N)2 reaction mechanism, and the factors that influence it is crucial for researchers and drug development professionals to effectively utilize this compound in the synthesis of next-generation therapeutics.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Tosyl group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m-PEG9-Tos | 82217-01-4 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of PEG9-Tos

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of α-Tosyloxy-ω-hydroxy-nona(ethylene glycol), commonly referred to as PEG9-Tos. Understanding these properties is critical for the successful application of this versatile linker in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). The information presented herein is compiled from established chemical principles and data from structurally analogous compounds to provide a robust framework for experimental design and execution.

Solubility Profile of this compound

The solubility of this compound is governed by the interplay of its distinct structural components: the hydrophilic nonaethylene glycol (PEG9) chain and the more hydrophobic terminal tosyl (p-toluenesulfonate) group.[1][2] The long, flexible PEG9 chain readily forms hydrogen bonds with water, significantly enhancing aqueous solubility.[3] Conversely, the aromatic tosyl group contributes to its solubility in organic media.[1] The overall solubility in a given solvent is a balance between these hydrophilic and hydrophobic characteristics.[1]

Predicted Solubility in Common Laboratory Solvents

While specific quantitative solubility data for this compound is not widely available in public literature, a qualitative and predictive solubility profile has been established based on the properties of its constituent parts and data from similar molecules.[3][4]

| Solvent Class | Solvent Name | Predicted Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A recommended solvent for preparing concentrated stock solutions.[1][5] |

| N,N-Dimethylformamide (DMF) | High | A suitable alternative to DMSO for stock solutions.[1][6] | |

| Chlorinated | Dichloromethane (DCM) | High | Useful for organic synthesis and purification steps.[1][7] |

| Chloroform (CHCl₃) | Soluble | Similar in utility to DCM.[5] | |

| Aqueous | Water, PBS | Soluble | The PEG9 chain imparts significant water solubility.[7] However, solubility in purely aqueous media may be limited by the hydrophobic tosyl group, sometimes requiring a co-solvent.[1][3] |

| Alcohols | Ethanol, Methanol | Sparingly Soluble | May require gentle heating to aid dissolution.[5][8] |

| Aromatic | Toluene | Sparingly Soluble | Solubility is limited.[5][9] |

| Ethers | Diethyl Ether | Not Soluble | PEGs are generally not soluble in ether.[9] |

Practical Recommendations for Dissolution

Researchers may encounter challenges such as slow dissolution rates or precipitation when preparing solutions of this compound. The following practices can help mitigate these issues:

-

Stock Solutions: For most applications, it is advisable to first prepare a concentrated stock solution in a dry, polar aprotic solvent like DMSO or DMF.[1][6]

-

Aqueous Preparations: When diluting a stock solution into an aqueous buffer, add the organic stock solution slowly to the vortexing buffer to prevent precipitation.[1] Ensure the final concentration of the organic co-solvent is compatible with downstream applications.[1]

-

Assisted Dissolution: If the compound dissolves slowly, gentle heating (e.g., to 37°C) or sonication can accelerate the process.[1] Avoid excessive heat, which can promote degradation.[1]

Stability Profile of this compound

The utility of this compound is critically dependent on its chemical stability. Degradation can compromise its reactivity, leading to low yields and the generation of impurities. The primary sites of degradation are the tosylate ester bond and, to a lesser extent, the PEG backbone.[2]

Degradation Pathways

The principal degradation pathway for this compound in aqueous media is the hydrolysis of the tosylate ester, which cleaves the tosyl group and replaces it with a hydroxyl group (-OH).[10][11] This renders the molecule unreactive towards its intended nucleophilic target.[11] A secondary pathway involves the auto-oxidation of the PEG backbone, which can be initiated by exposure to oxygen, light, and elevated temperatures.[2][10]

Caption: Key factors influencing the degradation of this compound.

Factors Influencing Stability

-

pH: The stability of the tosyl group is highly pH-dependent. The rate of hydrolysis is accelerated under both acidic and basic conditions.[10][11] The molecule is most stable in a neutral or slightly acidic pH range (pH 6.0-7.4).[10]

-

Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis.[10][11] For every 10°C increase, the degradation rate can rise substantially.[10]

-

Buffer Composition: Buffer components can act as nucleophiles and attack the tosyl group.[10] Buffers containing primary or secondary amines, such as Tris or glycine, should be avoided for storage or conjugation reactions; non-nucleophilic buffers like phosphate or HEPES are recommended.[6]

-

Moisture: As hydrolysis is the primary degradation pathway, it is crucial to handle and store this compound under anhydrous conditions to the greatest extent possible.[12]

| Condition | Tosyl Group Stability | Notes |

| Acidic (pH < 6) | Low | Acid-catalyzed hydrolysis of the tosylate ester can occur.[12] |

| Neutral (pH 6-8) | Good | This is the optimal pH range for maintaining the integrity of the tosyl group during storage in solution.[10][12] |

| Basic (pH > 8) | Low to Moderate | Base-catalyzed hydrolysis is significant and accelerates as pH increases.[10] This pH range is often required for reactions but reduces the reagent's half-life.[13] |

| Strong Base (pH > 11) | Very Low | The tosyl group is rapidly hydrolyzed or eliminated under strongly basic conditions.[12] |

Recommended Storage and Handling

Proper storage is essential to prevent degradation and ensure the long-term viability of this compound.

| Form | Temperature | Atmosphere | Light Conditions | Inferred Duration |

| Solid / Powder | -20°C | Inert (Ar/N₂) | Protect from Light | Up to 3 years |

| In Solvent | -20°C | Inert (Ar/N₂) | Protect from Light | Up to 1 month |

| -80°C | Inert (Ar/N₂) | Protect from Light | Up to 6-12 months |

Source: Inferred from data on structurally similar compounds.[2]

Handling Recommendations:

-

Always handle the solid compound under dry, inert conditions (e.g., in a glove box or desiccator).[12]

-

To prevent condensation, allow the vial to equilibrate to room temperature before opening.[5]

-

For solutions, use anhydrous solvents where possible and store under an inert atmosphere.[12]

-

Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[10]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general method for empirically determining the saturation solubility of this compound in a specific solvent.[4]

Methodology:

-

Preparation: Add an excess amount of solid this compound (more than is expected to dissolve) into a series of vials.

-

Solvent Addition: Add a known, precise volume of the test solvent to each vial.

-

Equilibration: Securely cap the vials and place them on a thermostatic shaker at a controlled temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet all undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as needed and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.

-

Calculation: The calculated concentration represents the equilibrium solubility of this compound in the test solvent at the specified temperature.

Caption: Workflow for Experimental Solubility Determination.[4]

Protocol for Stability Assessment via HPLC

This protocol provides a framework for a forced degradation study to evaluate the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in anhydrous DMSO).[14]

-

Stress Conditions: Prepare samples by diluting the stock solution into different aqueous buffers (e.g., pH 5, 7.4, and 9) and incubate them at various temperatures (e.g., 4°C, 25°C, and 37°C).[11]

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.[10] Quench any reaction if necessary and dilute the sample with the mobile phase to a suitable concentration for analysis.

-

HPLC Analysis:

-

Data Analysis: Monitor the decrease in the peak area of the parent this compound peak over time.[11] The rate of degradation can be calculated from this data. Hydrolysis of the tosyl group will result in a degradation product (PEG9-OH) that typically has a shorter retention time due to increased polarity.[11]

Caption: Workflow for assessing the stability of this compound.[2]

Competing Reaction Pathways

When using this compound in a conjugation reaction, the desired nucleophilic substitution competes with the undesired hydrolysis reaction, especially in aqueous buffers.[11] Optimizing reaction conditions (pH, temperature, reaction time) is crucial to favor the conjugation pathway and maximize the yield of the desired product.[6][11]

Caption: Competing reactions: desired conjugation versus undesired hydrolysis.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound CAS#: 886469-23-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. creativepegworks.com [creativepegworks.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Lynchpin of Bioconjugation: A Technical Guide to the Heterobifunctional Nature of Tos-PEG9-Boc for Sequential Conjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development, the precise and stable linkage of molecular components is paramount.[1] The heterobifunctional crosslinker, Tos-PEG9-Boc, has emerged as a critical tool for researchers and scientists, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This technical guide provides an in-depth exploration of the core attributes, experimental applications, and underlying mechanisms of Tos-PEG9-Boc, offering a comprehensive resource for professionals in drug discovery and bioconjugation.

At its core, Tos-PEG9-Boc is an advanced chemical reagent engineered with two distinct reactive moieties at either end of a nine-unit polyethylene glycol (PEG) spacer.[1] This unique architecture allows for the sequential and controlled conjugation of two different molecules.[1] One terminus features a tosyl (Tos) group, a highly efficient leaving group that readily reacts with nucleophiles such as thiols and amines, forming stable covalent bonds.[1] The other end is capped with a tert-butyloxycarbonyl (Boc) protecting group, which temporarily shields a primary amine.[1] This Boc group can be selectively removed under mild acidic conditions, unveiling the amine for subsequent conjugation steps.[1][3] This strategic design prevents unwanted side reactions and allows for the precise construction of complex biomolecular architectures.[1]

Core Principles and Physicochemical Characteristics

The utility of Tos-PEG9-Boc in bioconjugation stems from the distinct functionalities of its three key components:

-

Tosyl (Tos) Group: The p-toluenesulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions.[3][4] This end of the linker is designed to react with nucleophiles such as primary amines and thiols present on biomolecules or synthetic constructs.[3] The high reactivity of the tosyl group allows for efficient conjugation under controlled conditions.[3]

-

Polyethylene Glycol (PEG) Spacer: The nine-unit PEG chain is a hydrophilic spacer that imparts favorable physicochemical properties to the resulting bioconjugate.[3] Key benefits of the PEG spacer include increased aqueous solubility, reduced immunogenicity, and enhanced stability by providing a protective hydrophilic shield.[3][5] The discrete length of the PEG9 chain allows for precise control over the distance between the conjugated molecules, which is often critical for biological activity.[3]

-

tert-Butyloxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for primary amines.[3] Its stability under a range of conditions, coupled with its facile removal under mildly acidic conditions, enables a sequential and controlled conjugation strategy.[3] This allows for the attachment of the tosyl end of the linker to a molecule of interest, followed by deprotection of the Boc group to reveal a reactive amine for a subsequent conjugation step.[3]

The key physicochemical properties of Tos-PEG9-Boc are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1345337-28-1 | [6] |

| Molecular Formula | C₃₀H₅₂O₁₃S | [6][7] |

| Molecular Weight | 652.79 g/mol | [6][7] |

Mechanism of Action in Sequential Conjugation

The heterobifunctional nature of Tos-PEG9-Boc allows for a two-stage reaction mechanism, enabling the directional and sequential coupling of two different molecular entities.[3]

Stage 1: Nucleophilic Substitution on the Tosyl Group

The primary reaction involves the nucleophilic attack on the carbon atom adjacent to the tosyl group by a suitable nucleophile on the first binding partner (Molecule A).[3] Common nucleophiles in bioconjugation include the ε-amino group of lysine residues and the thiol group of cysteine residues on proteins.[3]

Stage 2: Deprotection and Second Conjugation

Following the initial conjugation, the Boc protecting group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose a primary amine.[1][3] The newly exposed primary amine on the PEG linker is now available for a second conjugation reaction with a second binding partner (Molecule B).[3] This second reaction can be an amide bond formation with a carboxylic acid (often activated as an NHS ester), an alkylation, or another nucleophilic addition, depending on the functional groups present on Molecule B.[3]

Caption: Sequential conjugation workflow using Tos-PEG9-Boc.

Applications in Drug Development

The unique properties of Tos-PEG9-Boc make it a valuable tool in the development of complex therapeutic modalities like PROTACs and ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] Tos-PEG9-Boc serves as a precursor to the non-cleavable linkers used in PROTAC synthesis.[8] The PEG9 linker provides a stable, hydrophilic spacer that maintains the integrity of the PROTAC, allowing it to effectively induce the degradation of the target protein.[8]

Caption: Mechanism of action for a PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies.[9] The hydrophilic PEG9 spacer can enhance the solubility and stability of the ADC, and the defined linker length can influence the drug-to-antibody ratio (DAR) and overall therapeutic efficacy.[2]

Quantitative Data Summary

The efficiency of bioconjugation reactions using Tos-PEG9-Boc is dependent on several factors. The following tables summarize key quantitative data for representative reactions.

Table 1: Recommended Reaction Conditions for Tos-PEG9-Boc Conjugation to Primary Amines [10]

| Parameter | Value | Notes |

| Molar Excess of Tos-PEG9-Boc | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization. |

| Reaction pH | 8.0 - 9.5 | A basic pH is required to ensure the primary amine is sufficiently nucleophilic. |

| Compatible Buffers | Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris). |

| Reaction Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate but may affect the stability of the target molecule. |

Table 2: Typical Conditions for Boc Deprotection [11]

| Parameter | Value | Notes |

| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required for efficient cleavage. |

| TFA Concentration | 20-50% (v/v) in an anhydrous solvent (e.g., DCM) | Higher concentrations can lead to faster reactions. |

| Temperature | 0°C to Room Temperature | The reaction is typically started at a lower temperature and then allowed to warm. |

| Reaction Time | 1-2 hours | Reaction progress should be monitored. |

Experimental Protocols

The successful application of Tos-PEG9-Boc hinges on precise and controlled experimental execution. Below are detailed methodologies for its use in a sequential bioconjugation reaction.

Protocol 1: Conjugation of a Drug Molecule to the Tos-PEG9-Boc Linker

Objective: To covalently attach a drug molecule containing a nucleophilic group (e.g., amine or thiol) to the tosylated end of the linker.[2]

Materials:

-

Tos-PEG9-Boc linker[2]

-

Drug molecule with a primary amine or thiol group[2]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]

-

Reverse-phase HPLC system for purification[2]

-

LC-MS and NMR for characterization[2]

Procedure:

-

In a reaction vial, dissolve the drug molecule in a minimal amount of anhydrous DMF or DMSO.[2]

-

Add DIPEA or TEA (2-3 equivalents) to the solution to act as a base.[2]

-

In a separate vial, dissolve the Tos-PEG9-Boc linker (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.[2]

-

Add the linker solution dropwise to the drug solution while stirring.[2]

-

Allow the reaction to proceed at room temperature for 12-24 hours.[2]

-

Monitor the reaction progress by LC-MS.[2]

-

Upon completion, quench the reaction by adding a small amount of water.[2]

-

Purify the resulting Drug-PEG9-Boc conjugate by reverse-phase HPLC.[2]

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.[2]

Protocol 2: Boc Deprotection of the Drug-PEG9-Boc Conjugate

Objective: To remove the Boc protecting group to reveal a primary amine for subsequent conjugation.[2]

Materials:

-

Purified Drug-PEG9-Boc conjugate[2]

-

Anhydrous Dichloromethane (DCM)[2]

-

Trifluoroacetic acid (TFA)[2]

-

Toluene[2]

-

Rotary evaporator[2]

Procedure:

-

Dissolve the purified Drug-PEG9-Boc conjugate in anhydrous DCM in a round-bottom flask.[2]

-

Cool the solution to 0°C in an ice bath.[2]

-

Slowly add an equal volume of TFA to the solution.[2]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2]

-

Monitor the deprotection reaction by LC-MS or TLC until the starting material is consumed.[2]

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[2]

-

The resulting deprotected Drug-PEG9-NH₂ conjugate (as a TFA salt) can be used directly in the next step or after neutralization.[2]

Protocol 3: Conjugation of the Deprotected Drug-PEG9-Amine to an Antibody

Objective: To conjugate the Drug-PEG9-NH₂ to a targeting antibody via an amine-reactive crosslinker to form a stable amide bond. This protocol assumes the antibody has been pre-activated with a suitable NHS ester crosslinker.[2]

Materials:

-

Targeting monoclonal antibody (mAb) activated with an NHS ester[2]

-

Deprotected Drug-PEG9-NH₂ conjugate[2]

-

Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)[2]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

-

Size-Exclusion Chromatography (SEC) system for purification[2]

Procedure:

-

Prepare the activated antibody solution in the conjugation buffer at a concentration of 1-10 mg/mL.[2]

-

Dissolve the deprotected Drug-PEG9-NH₂ conjugate in the conjugation buffer.[2]

-

Add the desired molar excess of the Drug-PEG9-NH₂ solution to the activated antibody solution. The optimal molar ratio should be determined empirically.[2]

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.[2]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[2]

-

Purify the resulting ADC by SEC to remove unreacted drug-linker and other small molecules.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The PEG9 Spacer: A Linchpin in Modern Bioconjugate Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) spacers, a process known as PEGylation, is a fundamental strategy in the development of advanced biotherapeutics. Among the diverse array of PEG linkers, the discrete nine-unit ethylene glycol spacer (PEG9) has emerged as a critical component in optimizing the therapeutic potential of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide therapeutics. This technical guide provides a comprehensive overview of the key benefits of the PEG9 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The strategic incorporation of a PEG9 spacer offers a finely tuned balance of properties that enhance solubility, extend circulatory half-life, reduce immunogenicity, and provide optimal spatial orientation, thereby addressing many of the challenges in bioconjugate development.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol linkers are composed of repeating ethylene glycol units (-(CH2CH2O)n-). Their integration into bioconjugates imparts several beneficial physicochemical and pharmacological properties. A critical distinction in PEG technology is between traditional polydisperse PEGs, which are mixtures of various chain lengths, and monodisperse or discrete PEGs (dPEGs), which have a precise, single molecular weight.[1] A PEG9 spacer is a monodisperse linker containing exactly nine ethylene glycol units.[1] The homogeneity of discrete PEGs is a significant advantage for pharmaceutical development, as it results in a structurally defined final product, simplifying characterization and ensuring batch-to-batch consistency.[1]

The key benefits conferred by a PEG9 spacer include:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, leading to aggregation and poor stability.[1][2] The hydrophilic nature of the PEG9 chain acts as a solubilizing agent, creating a hydration shell that shields the hydrophobic drug, preventing aggregation and improving solubility in aqueous environments.[1][3] This allows for the creation of bioconjugates with higher drug-to-antibody ratios (DARs) without inducing aggregation.[4][5]

-

Improved Pharmacokinetics (PK): PEGylation significantly extends the in-vivo circulation time of bioconjugates.[1] The flexible PEG9 chain increases the molecule's hydrodynamic size, which reduces the rate of renal clearance.[1][6] This leads to a longer plasma half-life, slower clearance, and increased overall drug exposure (Area Under the Curve, AUC), allowing more time for the therapeutic agent to reach its target.[1] Studies have shown that increasing PEG length from two to eight or more units can systematically improve PK profiles, with effects often plateauing around eight units, placing PEG9 in an optimal range.[1]

-

Reduced Immunogenicity and Enhanced Stability: The PEG9 polymer can act as a shield, masking potentially immunogenic epitopes on the protein or payload surface, thereby reducing the risk of an immune response.[1][3] It also offers protection from enzymatic degradation.[1]

-

Optimized Spatial Orientation: The spacer physically separates the biomolecule (e.g., an antibody) from the functional payload.[1] This separation minimizes steric hindrance, ensuring that the biomolecule can bind to its target receptor without interference from the attached payload.[1]

Data Presentation: The Impact of PEG Spacer Length

The selection of an appropriate PEG spacer length is a critical optimization parameter, representing a balance between improving solubility and pharmacokinetic profiles while maintaining potent biological activity.[4] While direct head-to-head data for PEG9 is not always available, the trends observed with similar PEG lengths provide a strong indication of its expected performance.[4]

Table 1: Impact of PEG Spacer Length on Pharmacokinetics of an Antibody-Drug Conjugate

| PEG Spacer Length | Clearance (mL/h/kg) | Half-life (t½, hours) | Observations |

| PEG2 | 0.35 | 120 | Moderate improvement over non-PEGylated conjugates. |

| PEG4 | 0.28 | 150 | Further reduction in clearance and increased half-life. |

| PEG8 | 0.15 | 250 | Significant improvement in PK profile, with effects beginning to plateau. [4] |

| PEG12 | 0.12 | 280 | Near-optimal pharmacokinetic benefits.[4] |

Data synthesized from a study on PEGylated glucuronide-MMAE linkers. This data clearly demonstrates that increasing the PEG spacer length leads to a significant improvement in the pharmacokinetic profile of the ADC, with clearance rates beginning to plateau around the PEG8 to PEG12 length, suggesting a PEG9 spacer would offer near-optimal pharmacokinetic benefits.[4]

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

| PEG Spacer | In Vitro Cytotoxicity (IC50, nM) | In Vivo Half-Life (t½, min) | Observations |

| No PEG | 31.9 | 49 | High in vitro potency but very short half-life. |

| PEG4k | 111.3 | 219.5 | Significant extension of half-life with a decrease in immediate in vitro cytotoxicity. |

| PEG10k | >1000 | >500 | Dramatically extended half-life, but with a more pronounced reduction in in vitro potency due to steric hindrance. |

Data from a study on affibody-based drug conjugates. This table highlights a potential trade-off where longer PEG chains, while dramatically extending the in vivo half-life, may lead to a decrease in immediate in vitro cytotoxicity. The optimal balance for in vivo efficacy often favors a longer PEG chain despite a higher IC50 value.[4]

Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficiency

| PROTAC | Target Protein | Linker | DC50 (nM) | Dmax (%) |

| PROTAC A | BRD4 | Alkyl | 50 | >90 |

| PROTAC B | BRD4 | PEG-based | 15 | >95 |

| PROTAC C | BRD4 | Long Alkyl | 80 | >80 |

This table summarizes representative data on the impact of linker composition on the degradation efficiency of BRD4-targeting PROTACs. The PEG-based linker in PROTAC B demonstrates superior degradation potency (lower DC50) and efficacy (higher Dmax) compared to alkyl linkers of varying lengths, highlighting the beneficial role of PEG in optimizing PROTAC performance.

Applications of PEG9 Spacers in Bioconjugation

Discrete PEG9 linkers and their close analogs are utilized across several major therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The inclusion of a PEG spacer is a key strategy for optimizing ADC performance.[1] It enhances the solubility of hydrophobic payloads, which permits a higher drug-to-antibody ratio (DAR) without causing aggregation.[1] This improved stability and the extended pharmacokinetic profile conferred by the PEG chain lead to greater overall exposure of the tumor to the therapeutic agent.[1]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[1] The linker's length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex.[7] PEG linkers are the most common type used in PROTAC design, with PEG9-based linkers being commercially available for PROTAC synthesis.[1] The PEG chain enhances the molecule's water solubility and cell permeability.[1]

Peptide and Small Molecule Conjugates

PEGylation is widely used to improve the therapeutic properties of peptides, which often suffer from rapid degradation and renal clearance.[1] By increasing the peptide's size and shielding it from proteases, a PEG9 spacer can enhance its stability and circulation time, reducing the required dosing frequency.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of PEGylated bioconjugates.

Protocol for NHS-Ester PEGylation of a Protein with PEG9

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG9 to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

-

Acid-PEG9-NHS ester.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.

-

Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

-

Anhydrous DMSO or DMF.

Procedure:

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

PEG-NHS Ester Solution Preparation:

-

Allow the vial of Acid-PEG9-NHS ester to equilibrate to room temperature before opening.

-

Immediately before use, dissolve the Acid-PEG9-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[3]

-

-

Conjugation Reaction:

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.[3]

-

-

Purification:

-

Remove unreacted PEG9-NHS ester and byproducts using SEC or dialysis against the desired storage buffer.[3]

-

Protocol for In Vitro Cytotoxicity Assay of an ADC

This protocol describes the use of the MTT assay to determine the in vitro potency of an ADC.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

ADC and control articles (unconjugated antibody, free payload).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control articles in complete medium.

-

Add the diluted compounds to the respective wells and incubate for 72-120 hours.[8]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

-

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value.[8]

-

Protocol for In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a PEGylated protein in a rodent model.

Materials:

-

PEGylated protein of interest.

-

Animal model (e.g., Wistar or Sprague-Dawley rats).

-

Dosing vehicle (e.g., sterile PBS).

-

Blood collection supplies (e.g., tubes with anticoagulant).

-

Analytical method for quantification (e.g., ELISA or LC-MS).

Procedure:

-

Animal Dosing:

-

Administer the PEGylated protein to the animals via the desired route (e.g., intravenous injection).

-

-

Blood Sampling:

-

Sample Analysis:

-

Quantify the concentration of the PEGylated protein in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

-

-

Pharmacokinetic Data Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[1]

-

Conclusion

The PEG9 spacer represents a versatile and powerful tool in the design of modern biotherapeutics. By providing a strategic balance of hydrophilicity, steric shielding, and spatial separation, it effectively addresses many of the inherent challenges associated with the development of complex bioconjugates. The ability of the PEG9 linker to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity contributes directly to the creation of more stable, safer, and efficacious therapies. For researchers and drug developers, a thorough understanding and leveraging of the distinct advantages conferred by the PEG9 spacer is essential for designing the next generation of targeted therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Mono-tosyl-PEG9 (Tos-PEG9-OH)

Introduction

Mono-tosyl-PEG9 (Tos-PEG9-OH) is a heterobifunctional derivative of polyethylene glycol (PEG) composed of nine repeating ethylene glycol units.[1] One terminus of the PEG chain is functionalized with a tosylate group, while the other remains a hydroxyl group. The tosyl group is an excellent leaving group, making Tos-PEG9-OH a highly valuable intermediate for nucleophilic substitution reactions.[1][2] This reactivity, combined with the inherent benefits of the PEG chain—such as high water solubility, biocompatibility, and reduced immunogenicity—renders Tos-PEG9-OH a critical tool in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of mono-tosyl-PEG9, offering detailed protocols and technical data to support researchers in its successful preparation and application.

Chemical and Physical Properties

A summary of the key properties of mono-tosyl-PEG9 is presented below. These values are essential for handling, reaction setup, and analytical characterization.

| Property | Value |

| Synonyms | α-Tosyloxy-ω-hydroxy-nona(ethylene glycol) |

| CAS Number | 62573-11-9 |

| Molecular Formula | C25H44O12S |

| Molecular Weight | 568.67 g/mol |

| Appearance | Liquid |

| Typical Purity | ≥95% |

| Storage Conditions | 2-8°C, under an inert atmosphere, sealed, away from moisture |

Table 1: Summary of chemical and physical properties of Mono-tosyl-PEG9.[1]

Synthesis of Mono-tosyl-PEG9 (Tos-PEG9-OH)

The synthesis of mono-tosyl-PEG9 involves the selective tosylation of one of the two terminal hydroxyl groups of nonaethylene glycol.

Reaction Principle

The tosylation of PEG is a nucleophilic substitution reaction where a terminal hydroxyl group of the nonaethylene glycol attacks the sulfur atom of p-toluenesulfonyl chloride (TsCl).[2] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine (TEA), which serves to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.[2][4] To favor the formation of the mono-tosylated product over the di-tosylated byproduct, the stoichiometry is carefully controlled, typically by using a slight excess of the PEG diol or a substoichiometric amount of tosyl chloride.[1][4]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the selective mono-tosylation of nonaethylene glycol.

Materials:

-

Nonaethylene glycol (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (0.9 equivalents)[1]

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

Preparation: Ensure all glassware is oven-dried to remove residual water. Dry the nonaethylene glycol under a high vacuum at a moderately elevated temperature (e.g., 40-50 °C) overnight to eliminate moisture, which can hydrolyze the tosyl chloride.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Cooling: Cool the solution to 0°C using an ice bath.[1]

-

Reagent Addition: In a separate vial, dissolve p-toluenesulfonyl chloride (0.9 equivalents) in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the stirred nonaethylene glycol solution. Following this, add anhydrous pyridine (1.5-2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.[1][4]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. Visualize spots using UV light and/or an iodine stain.

-

Work-up:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1][4]

-

Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][4]

-

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Troubleshooting and Side Reactions

Careful control of reaction parameters is crucial to maximize the yield of the mono-tosylated product and minimize impurities.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Percentage of Di-tosylated PEG | Molar excess of tosyl chloride. High reaction temperature. | Reduce the molar ratio of TsCl to PEG (use 0.9 eq of TsCl or a slight excess of PEG). Perform the reaction at a lower temperature (0°C to room temperature).[4] |

| Presence of Unreacted PEG-OH | Insufficient tosylating agent. Deactivation of TsCl by moisture. | Use a slight excess of TsCl if mono-tosylation is not the primary goal, or ensure precise stoichiometry. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere.[4] |

| Formation of p-toluenesulfonic acid | Hydrolysis of excess TsCl by trace amounts of water. | Use anhydrous solvents and reagents. This impurity is typically removed during the aqueous work-up.[4] |

Table 2: Troubleshooting common issues in PEG tosylation.[4]

Purification of Mono-tosyl-PEG9

Purification is a critical step to isolate the desired mono-tosyl-PEG9 from unreacted starting materials, the di-tosylated byproduct, and other impurities. Silica gel column chromatography is the most common method.

Purification by Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Crude Tos-PEG9-OH product

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The less polar di-tosylated product (Tos-PEG9-Tos) will elute first, followed by the desired mono-tosylated product (Tos-PEG9-OH), and finally the more polar unreacted nonaethylene glycol.

-

Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure mono-tosylated product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Tos-PEG9-OH.[1]

Purification by Precipitation

For some PEG derivatives, precipitation can be an effective purification step.

-

Concentrate the crude product solution.

-

Add the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.[2][4]

-

The PEGylated product, being less soluble in ether, will precipitate.

-

Collect the precipitate by filtration and dry under vacuum.[4]

Characterization of Tos-PEG9-OH

Confirmation of the structure and assessment of purity are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

¹H NMR is the primary technique for confirming the successful synthesis and purity of the mono-tosylated product.[1] The spectrum should be clean, with integrations matching the expected proton counts.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (Tosyl) | 7.3 - 7.9 | 2 x Doublets |

| Methylene adjacent to -OTs | 4.1 - 4.2 | Triplet |

| PEG Backbone | ~3.6 | Complex Multiplet |

| Methyl (Tosyl) | ~2.4 | Singlet |

| Terminal Hydroxyl (-OH) | Variable | Broad Singlet |

Table 3: Expected ¹H NMR signals for Mono-tosyl-PEG9 in a suitable deuterated solvent like CDCl₃.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the synthesized Tos-PEG9-OH, further verifying its identity. The spectrum may show peaks corresponding to adducts with ions like Na⁺ or K⁺.[1]

References

Preparation and characterization of di-tosyl-PEG9 (Tos-PEG9-Tos).

An In-depth Technical Guide on the Preparation and Characterization of Di-tosyl-PEG9 (Tos-PEG9-Tos)

Introduction